Cas no 2105644-22-0 (1H-1,2,3-Triazole-5-carboxylic acid, 4-(1H-imidazol-2-yl)-, methyl ester)
1H-1,2,3-Triazole-5-carboxylic acid, 4-(1H-imidazol-2-yl)-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- 1H-1,2,3-Triazole-5-carboxylic acid, 4-(1H-imidazol-2-yl)-, methyl ester
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- Inchi: 1S/C7H7N5O2/c1-14-7(13)5-4(10-12-11-5)6-8-2-3-9-6/h2-3H,1H3,(H,8,9)(H,10,11,12)
- InChI Key: ZKZDDSRQGBHSQT-UHFFFAOYSA-N
- SMILES: N1C(C(OC)=O)=C(C2NC=CN=2)N=N1
1H-1,2,3-Triazole-5-carboxylic acid, 4-(1H-imidazol-2-yl)-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-786192-0.05g |
methyl 5-(1H-imidazol-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2105644-22-0 | 0.05g |
$1140.0 | 2023-03-16 | ||
| Enamine | EN300-786192-0.1g |
methyl 5-(1H-imidazol-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2105644-22-0 | 0.1g |
$1195.0 | 2023-03-16 | ||
| Enamine | EN300-786192-0.25g |
methyl 5-(1H-imidazol-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2105644-22-0 | 0.25g |
$1249.0 | 2023-03-16 | ||
| Enamine | EN300-786192-0.5g |
methyl 5-(1H-imidazol-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2105644-22-0 | 0.5g |
$1302.0 | 2023-03-16 | ||
| Enamine | EN300-786192-1.0g |
methyl 5-(1H-imidazol-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2105644-22-0 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-786192-2.5g |
methyl 5-(1H-imidazol-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2105644-22-0 | 2.5g |
$2660.0 | 2023-03-16 | ||
| Enamine | EN300-786192-5.0g |
methyl 5-(1H-imidazol-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2105644-22-0 | 5.0g |
$3935.0 | 2023-03-16 | ||
| Enamine | EN300-786192-10.0g |
methyl 5-(1H-imidazol-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2105644-22-0 | 10.0g |
$5837.0 | 2023-03-16 | ||
| Enamine | EN300-28361955-0.05g |
methyl 5-(1H-imidazol-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2105644-22-0 | 95% | 0.05g |
$1140.0 | 2024-05-22 | |
| Enamine | EN300-28361955-0.1g |
methyl 5-(1H-imidazol-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2105644-22-0 | 95% | 0.1g |
$1195.0 | 2024-05-22 |
1H-1,2,3-Triazole-5-carboxylic acid, 4-(1H-imidazol-2-yl)-, methyl ester Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 1H-1,2,3-Triazole-5-carboxylic acid, 4-(1H-imidazol-2-yl)-, methyl ester
Recent Advances in the Study of 1H-1,2,3-Triazole-5-carboxylic acid, 4-(1H-imidazol-2-yl)-, methyl ester (CAS: 2105644-22-0)
The compound 1H-1,2,3-Triazole-5-carboxylic acid, 4-(1H-imidazol-2-yl)-, methyl ester (CAS: 2105644-22-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic compound, which combines a triazole and an imidazole moiety, exhibits promising biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. Recent studies have explored its synthesis, structural characterization, and biological evaluation, shedding light on its mechanism of action and potential as a lead compound for drug development.
One of the key advancements in the study of this compound is its role as a versatile scaffold for the development of novel inhibitors targeting specific enzymes. Researchers have demonstrated that the triazole-imidazole hybrid structure can interact with the active sites of various enzymes, including kinases and proteases, leading to potent inhibition. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's ability to selectively inhibit a specific kinase involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. The study utilized molecular docking and kinetic assays to elucidate the binding interactions and inhibitory kinetics, providing a solid foundation for further optimization.
In addition to its enzyme inhibitory properties, 1H-1,2,3-Triazole-5-carboxylic acid, 4-(1H-imidazol-2-yl)-, methyl ester has also shown promising antimicrobial activity. A recent investigation published in Bioorganic & Medicinal Chemistry Letters reported its efficacy against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways. These findings underscore the potential of this compound as a starting point for the development of new antibiotics, particularly in the face of rising antimicrobial resistance.
The synthetic accessibility of this compound has also been a focus of recent research. A 2024 study in Organic & Biomolecular Chemistry described an efficient and scalable synthetic route that employs click chemistry strategies to construct the triazole ring, followed by selective functionalization to introduce the imidazole moiety. This method not only improves the yield and purity of the final product but also allows for the introduction of diverse substituents, enabling structure-activity relationship (SAR) studies. Such synthetic advancements are critical for the further exploration of this compound's therapeutic potential.
Looking ahead, the continued investigation of 1H-1,2,3-Triazole-5-carboxylic acid, 4-(1H-imidazol-2-yl)-, methyl ester is expected to yield valuable insights into its pharmacological properties and therapeutic applications. Future research directions may include in vivo efficacy studies, toxicity profiling, and the development of derivatives with enhanced potency and selectivity. Given its multifaceted biological activities and synthetic versatility, this compound holds considerable promise as a candidate for drug discovery efforts in areas such as inflammation, infectious diseases, and cancer.
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